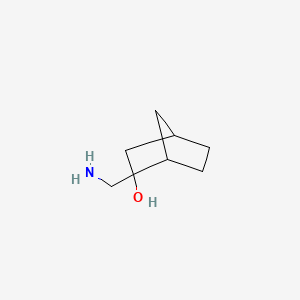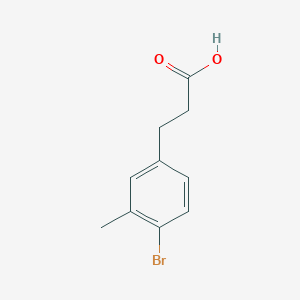![molecular formula C17H19NO B1376594 1-[(benzylamino)methyl]-2,3-dihydro-1H-inden-1-ol CAS No. 1423028-13-0](/img/structure/B1376594.png)
1-[(benzylamino)methyl]-2,3-dihydro-1H-inden-1-ol
概要
説明
1-[(Benzylamino)methyl]-2,3-dihydro-1H-inden-1-ol is a chemical compound with a unique structure that has garnered interest in various scientific fields. Its molecular formula is C17H19NO, and it is known for its applications in organic synthesis, medicinal chemistry, and material science.
準備方法
The synthesis of 1-[(benzylamino)methyl]-2,3-dihydro-1H-inden-1-ol involves several steps. One common synthetic route includes the reaction of benzylamine with an appropriate indene derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
化学反応の分析
1-[(Benzylamino)methyl]-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the benzylamino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
1-[(Benzylamino)methyl]-2,3-dihydro-1H-inden-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, aiding in the creation of more complex molecules.
Biology: The compound’s unique structure allows for investigations into biological pathways and interactions.
Industry: The compound is utilized in the production of materials with specialized properties, such as polymers and coatings.
作用機序
The mechanism by which 1-[(benzylamino)methyl]-2,3-dihydro-1H-inden-1-ol exerts its effects involves interactions with molecular targets and pathways. The benzylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating the function of enzymes or receptors .
類似化合物との比較
1-[(Benzylamino)methyl]-2,3-dihydro-1H-inden-1-ol can be compared with other similar compounds, such as:
3-(Benzylamino)-2-methyl-1,1-diphenyl-1-propanol: This compound shares the benzylamino group but has a different core structure, leading to variations in its chemical and biological properties.
Pyridazine and Pyridazinone Derivatives: These compounds contain nitrogen atoms in their ring structures and exhibit a wide range of biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological interactions.
特性
IUPAC Name |
1-[(benzylamino)methyl]-2,3-dihydroinden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-17(11-10-15-8-4-5-9-16(15)17)13-18-12-14-6-2-1-3-7-14/h1-9,18-19H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJOWPQILQKSBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Benzyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B1376516.png)
![2-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1376517.png)


![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B1376520.png)






